molecular formula C18H22N4S B12684642 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea CAS No. 50904-50-2

1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea

Cat. No.: B12684642
CAS No.: 50904-50-2
M. Wt: 326.5 g/mol
InChI Key: ZNEADDSVMDPULD-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is a complex organic compound with the molecular formula C18H22N4S This compound is known for its unique structural features, which include a thiourea group and a dimethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea typically involves the reaction of dimethylamine with phenyl isothiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

C6H5NCS+(CH3)2NHC6H5N=C(N(CH3)2)SC6H5\text{C}_6\text{H}_5\text{NCS} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{N}=\text{C}(\text{N}(\text{CH}_3\text{)}_2)\text{S}\text{C}_6\text{H}_5 C6​H5​NCS+(CH3​)2​NH→C6​H5​N=C(N(CH3​)2​)SC6​H5​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its potential use in drug development, particularly in the design of antitubercular and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. For example, its interaction with enzymes can inhibit their activity, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Dimethylamino)methyl]-3,3-dimethyl-1-phenylthiourea
  • 1-[(Phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
  • 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylurea

Uniqueness

1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is unique due to the presence of both dimethylamino and phenylimino groups attached to the thiourea moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with metal ions and its potential antimicrobial and antitumor activities make it a valuable compound in scientific research.

Properties

CAS No.

50904-50-2

Molecular Formula

C18H22N4S

Molecular Weight

326.5 g/mol

IUPAC Name

1-(N,N-dimethyl-N'-phenylcarbamimidoyl)-3,3-dimethyl-1-phenylthiourea

InChI

InChI=1S/C18H22N4S/c1-20(2)17(19-15-11-7-5-8-12-15)22(18(23)21(3)4)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

ZNEADDSVMDPULD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=S)N(C)C

Origin of Product

United States

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